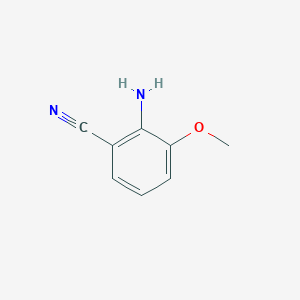

![molecular formula C7H6F3O3P B155554 [4-(トリフルオロメチル)フェニル]ホスホン酸 CAS No. 1869-27-8](/img/structure/B155554.png)

[4-(トリフルオロメチル)フェニル]ホスホン酸

説明

[4-(Trifluoromethyl)phenyl]phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group attached to a phenyl ring that is substituted with a trifluoromethyl group. This structural motif is of interest due to its potential for biological activity and its utility as a building block in medicinal chemistry .

Synthesis Analysis

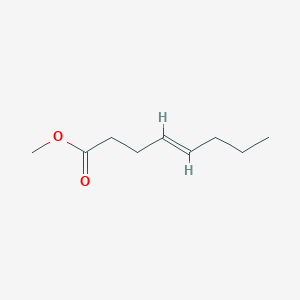

The synthesis of related phosphonic acid derivatives often involves the reaction of appropriate halides with phosphorus compounds. For instance, the synthesis of 3,4-diacyloxybutyl-1-phosphonic acids is achieved by reacting the corresponding bromide with tris(trimethylsilyl) phosphite, followed by hydrolysis to remove the trimethylsilyl groups . Although the specific synthesis of [4-(Trifluoromethyl)phenyl]phosphonic acid is not detailed in the provided papers, similar synthetic strategies could be applied, such as amidoalkylation reactions involving phosphorus trichloride and aromatic aldehydes .

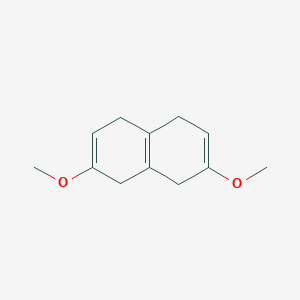

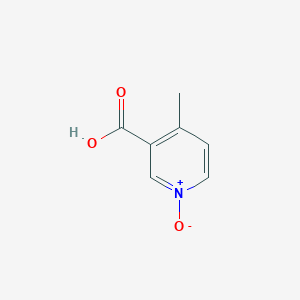

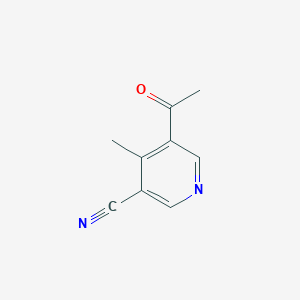

Molecular Structure Analysis

The molecular structure of phosphonic acid analogues can be characterized using techniques such as NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction. These methods have been used to elucidate the structures of various phosphonic acid analogues of phenylglycine, which share a common phenyl ring substitution pattern with [4-(Trifluoromethyl)phenyl]phosphonic acid . The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties and conformation of the molecule.

Chemical Reactions Analysis

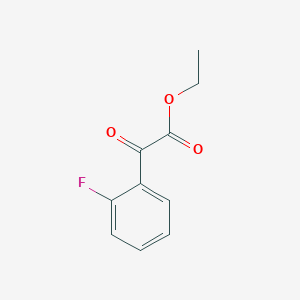

Phosphonic acids can participate in a variety of chemical reactions, including the formation of coordination frameworks with metals. For example, 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) has been used to create new lanthanide phosphonates with different structure types, demonstrating the versatility of phosphonic acids in constructing complex structures . The reactivity of [4-(Trifluoromethyl)phenyl]phosphonic acid would likely be influenced by the electron-withdrawing trifluoromethyl group, which could affect its coordination chemistry.

Physical and Chemical Properties Analysis

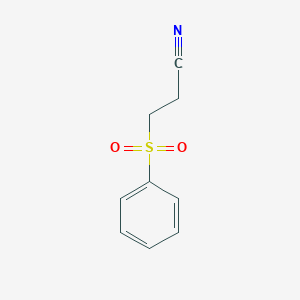

The physical and chemical properties of phosphonic acid derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can enhance the thermal and oxidative stability of the compounds. A fluorinated poly(aryl ether) with a bromophenyl pendant group, upon phosphonation, exhibited excellent thermal and oxidative stability, as well as low methanol permeability and reasonable proton conductivity, suggesting potential applications as a polymeric electrolyte membrane for fuel cells . The physical properties of [4-(Trifluoromethyl)phenyl]phosphonic acid would similarly be expected to benefit from the presence of the trifluoromethyl group.

科学的研究の応用

有機合成

[4-(トリフルオロメチル)フェニル]ホスホン酸: は有機合成における貴重な構成要素です。そのホスホン酸基はさまざまな反応で求核剤として作用し、複雑な有機分子の合成を可能にします。 この化合物は、標的分子にトリフルオロメチル基を導入するために使用でき、これは潜在的な医薬品の代謝安定性とバイオアベイラビリティを高めるのに役立ちます .

医薬品研究

トリフルオロメチル基は、薬物の薬物動態特性を高める能力により、多くの医薬品に共通の特徴です。[4-(トリフルオロメチル)フェニル]ホスホン酸は、特にトリフルオロメチル基の特性が特に有利な、がんのような状態を標的にする、さまざまな薬剤の合成のための前駆体として役立つことができます .

農薬開発

農薬研究では、[4-(トリフルオロメチル)フェニル]ホスホン酸は、新しい除草剤や殺虫剤を作成するために使用できます。 その構造モチーフは、幅広い害虫や雑草に対して高い活性を示す化合物に見られ、より効果的で選択的な農薬を開発するための関心の高い化合物となっています .

材料科学

この化合物のユニークな電子特性により、材料科学、特に特定の光学または電子特性を持つ新規材料の開発に適しています。 トリフルオロメチル基は、材料の反応性と安定性に影響を与える可能性があり、電子工学やナノテクノロジーにおける用途に不可欠です .

触媒

[4-(トリフルオロメチル)フェニル]ホスホン酸: は、工業プロセスで重要なものを含むさまざまな化学反応で使用される金属触媒の配位子として作用することができます。 トリフルオロメチル基の存在は、触媒の電子特性を調節し、効率と選択性の向上につながる可能性があります .

診断薬

この化合物のさまざまな生体標的に結合する能力は、診断薬の設計で利用できます。 たとえば、MRIなどの画像技術用の造影剤を開発するために使用できます。トリフルオロメチル基は、造影剤の視認性と診断精度を高める可能性があります .

将来の方向性

While specific future directions for “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions , suggesting potential applications in organic synthesis and materials science.

特性

IUPAC Name |

[4-(trifluoromethyl)phenyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMPWNMEAAWAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506338 | |

| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1869-27-8 | |

| Record name | P-[4-(Trifluoromethyl)phenyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)phenyl]phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

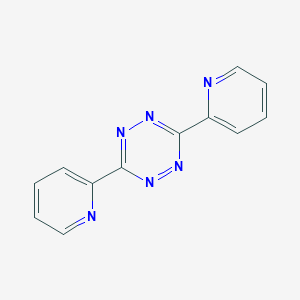

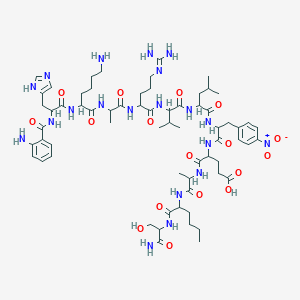

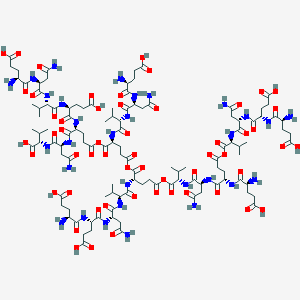

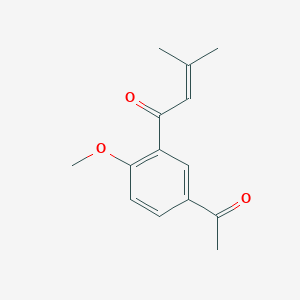

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。